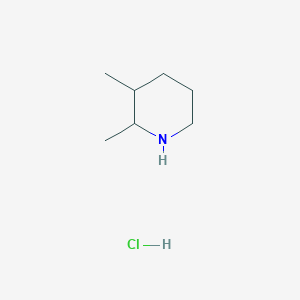![molecular formula C11H18Cl2N2O B1423560 2-[(Piperidin-4-yl)methoxy]pyridine dihydrochloride CAS No. 1354953-85-7](/img/structure/B1423560.png)
2-[(Piperidin-4-yl)methoxy]pyridine dihydrochloride
Overview
Description
“2-[(Piperidin-4-yl)methoxy]pyridine dihydrochloride” is a chemical compound with the molecular weight of 265.18 . The IUPAC name for this compound is "2-methoxy-5-(piperidin-4-yl)pyridine dihydrochloride" .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C11H16N2O.2ClH/c1-14-11-3-2-10(8-13-11)9-4-6-12-7-5-9;;/h2-3,8-9,12H,4-7H2,1H3;2*1H . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 265.18 . More specific physical and chemical properties like melting point, boiling point, etc., are not available in the retrieved data.Scientific Research Applications
Synthesis and Characterization
- The compound 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, synthesized from materials including piperidine, shows potential in various chemical processes. Its structure and characteristics have been confirmed through NMR, MS, and X-ray crystal diffraction techniques (Wu Feng, 2011).
Corrosion Inhibition
- Piperidine derivatives, including those similar to the 2-[(Piperidin-4-yl)methoxy]pyridine dihydrochloride, have been studied for their corrosion inhibition properties on iron. These studies involve quantum chemical calculations and molecular dynamics simulations to understand their interaction with metal surfaces (S. Kaya et al., 2016).
Pharmaceutical Research
- Some piperidine derivatives have been synthesized and tested for their potential antiarrhythmic and antihypertensive effects, indicating their relevance in pharmaceutical research. These compounds showed promising alpha-adrenolytic properties (Barbara Malawska et al., 2002).
Molecular Design and Spectroscopy
- Novel designs incorporating spiro-piperidine units in bacteriochlorins have been explored. These designs enable tailoring of spectral properties, making them useful in near-infrared absorbers (Kanumuri Ramesh Reddy et al., 2013).
Chemical Transformation Studies
- Research on transforming 3-methoxypiperidines into 2-(bromomethyl)pyrrolidines using boron(III) bromide highlights the versatility of piperidine compounds in chemical synthesis (K. Tehrani et al., 2000).
Antimicrobial Activity
- The antimicrobial activity of various pyridine derivatives, synthesized using components similar to this compound, has been investigated. These studies help in understanding their potential as antimicrobial agents (N. Patel et al., 2011).
Platelet Aggregation Inhibition
- Piperazinyl glutamate pyridines, related to the compound , have been synthesized and shown to inhibit platelet aggregation. This suggests their potential in treating cardiovascular diseases (J. J. Parlow et al., 2010).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The associated precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely.
Properties
IUPAC Name |
2-(piperidin-4-ylmethoxy)pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c1-2-6-13-11(3-1)14-9-10-4-7-12-8-5-10;;/h1-3,6,10,12H,4-5,7-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWGCSFOPSRYNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


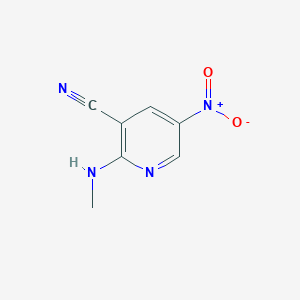
![2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline](/img/structure/B1423480.png)

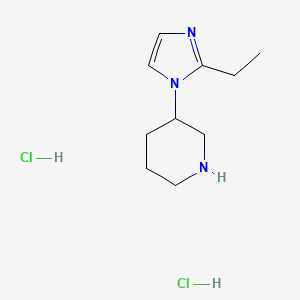
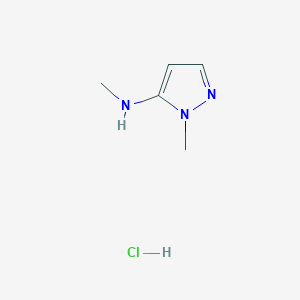


![3-nitro-1-N-[(2,4,6-trimethylphenyl)methyl]benzene-1,4-diamine](/img/structure/B1423489.png)

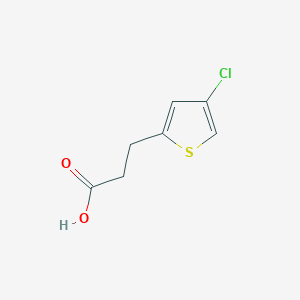
![5-Methyl-2-[methyl(propan-2-yl)amino]benzoic acid](/img/structure/B1423493.png)
![Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate](/img/structure/B1423494.png)
![2-[1-(Methylamino)cyclohexyl]acetic acid hydrochloride](/img/structure/B1423495.png)
